Specific Scientific Field: Biochemistry and Molecular Biology
Summary of the Application: “O6-Cyclohexylmethoxy-2-(4’-sulphamoylanilino) purine” is used as an inhibitor in the study of protein kinases, specifically the Serine/threonine-protein kinase Nek2 .
Results or Outcomes: The use of “O6-Cyclohexylmethoxy-2-(4’-sulphamoylanilino) purine” has been shown to inhibit the function of the protein kinase, affecting processes such as centrosome separation .
Specific Scientific Field: Structural Biology
Summary of the Application: “O6-Cyclohexylmethoxy-2-(4’-sulphamoylanilino) purine” has been used in structural studies, specifically in the study of the Serine/threonine-protein kinase Nek2 .
Results or Outcomes: The use of “O6-Cyclohexylmethoxy-2-(4’-sulphamoylanilino) purine” has been shown to bind to the protein kinase, affecting processes such as centrosome separation .
Nu6102, chemically known as 4-((6-(Cyclohexylmethoxy)-9H-purin-2-yl)amino)benzenesulfonamide, is a selective inhibitor of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2). This compound has gained attention in the field of cancer research due to its role in regulating cell cycle progression by inhibiting these key kinases, which are essential for the transition between different phases of the cell cycle. The specificity of Nu6102 for CDK2 over CDK1 makes it a valuable tool for studying the functions of these kinases in cellular processes and potential therapeutic applications in oncology .
Nu6102 primarily acts by competing with adenosine triphosphate (ATP) for binding at the ATP-binding site of cyclin-dependent kinases. This competitive inhibition results in a decrease in kinase activity, thereby affecting downstream signaling pathways critical for cell division and proliferation. Research has shown that Nu6102 can effectively inhibit CDK2, leading to alterations in the phosphorylation state of various substrates involved in the cell cycle, particularly during DNA replication .
The biological activity of Nu6102 has been extensively studied, revealing its potent inhibitory effects on CDK2. In vitro studies have demonstrated that Nu6102 selectively inhibits the growth of wild-type mouse embryo fibroblasts while having less effect on knockout variants lacking CDK2. This selectivity underscores its potential as a therapeutic agent targeting cancers that exhibit overactive CDK2 signaling . Additionally, Nu6102 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its utility in cancer treatment strategies .
These synthetic routes are optimized for yield and purity to ensure the compound's efficacy as a kinase inhibitor .
Nu6102 has significant applications in both research and potential therapeutic contexts:
Interaction studies involving Nu6102 have highlighted its specificity towards CDK2 compared to other kinases. These studies utilize techniques such as co-crystallization with CDK proteins to elucidate binding mechanisms and conformational changes upon inhibitor binding. The results indicate that while many inhibitors may exhibit broad-spectrum activity against multiple kinases, Nu6102's design allows it to selectively target CDK2 without significantly affecting CDK1 under physiological conditions .
Several compounds exhibit structural and functional similarities to Nu6102, particularly within the class of cyclin-dependent kinase inhibitors. Here are some notable examples:
Compound Name | Structure Type | Selectivity | Unique Features |
---|---|---|---|
Roscovitine | Purine derivative | CDK1/CDK2 | Broad-spectrum kinase inhibitor; induces apoptosis in cancer cells |
Palbociclib | Pyridopyrimidine | Selective for CDK4/6 | Approved for breast cancer treatment; targets specific cyclin-dependent kinase pathways |
Dinaciclib | Indole derivative | Broad-spectrum | Potent against multiple cyclin-dependent kinases; used in clinical trials for various cancers |
Flavopiridol | Flavonoid | Broad-spectrum | First-in-class CDK inhibitor; affects multiple signaling pathways |
Nu6102's uniqueness lies in its preferential inhibition of CDK2 over CDK1, allowing researchers to investigate specific roles of these kinases without confounding effects from non-selective inhibitors .
The synthetic chemistry and production methodologies for Nu6102 (6-cyclohexylmethoxy-2-(4′-sulfamoylanilino)purine) involve sophisticated multi-step synthesis pathways that have been optimized through extensive research and development. Nu6102 represents a highly potent cyclin-dependent kinase inhibitor with remarkable selectivity profiles, necessitating precise synthetic approaches for its preparation [1] [2].
The optimization of multi-step synthesis pathways for Nu6102 has been a critical area of investigation, involving systematic improvements to reaction conditions, catalyst selection, and intermediate handling procedures. The development of efficient synthetic routes has focused on maximizing overall yield while maintaining product purity and minimizing byproduct formation [3] [4].
Modern approaches to multi-step synthesis optimization have incorporated automated continuous flow platforms that enable simultaneous optimization of telescoped reactions. These platforms utilize Bayesian optimization algorithms to identify optimal reaction conditions within practical time frames, allowing for the identification of global process optima through systematic exploration of reaction parameters [5]. The integration of process analytical technology, including Fourier-transform infrared spectroscopy and high-performance liquid chromatography-mass spectrometry, provides real-time monitoring capabilities that enhance the efficiency of optimization campaigns [3].
The optimization process typically involves the systematic variation of multiple parameters including temperature, residence time, catalyst loading, and solvent composition. For purine-based compounds like Nu6102, particular attention must be paid to the stability of the purine ring system under various reaction conditions, as well as the regioselectivity of substitution reactions [6]. The use of multipoint sampling techniques enables accurate quantification of intermediate species, providing critical insights into reaction pathways and enabling the identification of favorable competing pathways that may lead to improved overall yields [5].
The synthesis of Nu6102 involves several critical intermediate compounds that serve as essential building blocks in the overall synthetic pathway. The identification and characterization of these intermediates is fundamental to understanding the mechanistic aspects of purine derivative synthesis and optimizing reaction conditions for maximum efficiency [7] [8].
Primary intermediate compounds in purine derivative synthesis include 6-chloropurine derivatives, which serve as versatile precursors for nucleophilic substitution reactions. The 6-chloro-2-fluoropurine intermediate represents a particularly important synthetic building block, as it allows for sequential introduction of substituents at the 6-position and 2-position through regioselective nucleophilic aromatic substitution reactions [9] [10]. This intermediate can be prepared from 2-amino-6-chloropurine through diazotization and subsequent fluoride incorporation under Balz-Schiemann conditions [9].
The preparation of 6-chloropurine-2′-deoxyriboside has been achieved through enzymatic synthesis using nucleoside 2′-deoxyribosyltransferase, which catalyzes the transglycosylation between 2′-deoxycytidine and 6-chloropurine. This enzymatic approach provides significant advantages over purely chemical synthesis methods, producing the desired product in moderate yield through a single enzymatic step [8]. The resulting 6-chloropurine derivatives can be subsequently protected and activated for incorporation into oligonucleotide scaffolds or further synthetic transformations.
The structural characterization of intermediate compounds is accomplished through comprehensive analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. For example, the regioselective alkylation of purine derivatives produces distinct isomeric products that can be differentiated through heteronuclear multiple bond correlation analysis, which provides unequivocal structural confirmation through characteristic correlation patterns between proton and carbon signals [12].
The incorporation of the O⁶-cyclohexylmethyl group in Nu6102 represents a critical synthetic challenge that requires careful consideration of reaction conditions and reagent selection. This substituent is essential for the biological activity of Nu6102, as it occupies the adenosine triphosphate ribose-binding pocket and contributes significantly to the compound's selectivity profile [1] [13].
The alkylation strategy for O⁶-cyclohexylmethyl group incorporation typically involves the treatment of appropriate 6-hydroxypurine or 6-chloropurine precursors with cyclohexylmethyl halides under basic conditions. The reaction can be performed using sodium or potassium alkoxides generated in situ from the corresponding alcohol and metallic sodium or potassium. Alternative approaches utilize the "DABCO-purine" intermediate, which provides enhanced reactivity toward alkylation reactions through the formation of a more reactive purine derivative [9] [10].
Direct alkylation methods involve the reaction of 6-chloropurine derivatives with cyclohexylmethanol under Mitsunobu conditions, employing triphenylphosphine and diethyl azodicarboxylate to activate the alcohol component. This approach has been successfully applied to the synthesis of various cyclohexylmethoxy purine derivatives, although careful optimization of reaction conditions is required to prevent decomposition of the sensitive purine ring system [14].
Regioselective alkylation strategies have been developed to control the site of substitution in purine derivatives. The presence of bulky substituents at the 6-position can direct alkylation to occur preferentially at the 9-position, while electronic factors influence the regioselectivity of alkylation at nitrogen atoms. For tert-alkyl substituents, specialized methods have been developed involving trimethylsilylated purines reacting with tert-alkyl halides using tin tetrachloride as a catalyst, providing direct access to N⁷-alkylated products under kinetically controlled conditions [15] [16].
The stability of the cyclohexylmethyl ether linkage under various reaction conditions has been extensively studied, with particular attention to hydrolytic stability and thermal decomposition pathways. The ether bond exhibits good stability under neutral and basic conditions but may be susceptible to cleavage under strongly acidic conditions or in the presence of certain transition metal catalysts [17]. This stability profile influences the selection of subsequent synthetic transformations and purification procedures.
Analytical characterization of cyclohexylmethoxy purine derivatives typically involves comprehensive spectroscopic analysis including proton and carbon-13 nuclear magnetic resonance spectroscopy. The cyclohexylmethyl substituent exhibits characteristic multipicity patterns in proton nuclear magnetic resonance spectra, with the methylene protons appearing as a doublet due to coupling with the cyclohexyl proton, while the cyclohexyl ring protons exhibit complex multipicity patterns characteristic of the chair conformation [13] [18].
The comprehensive analytical characterization of Nu6102 and related purine derivatives requires sophisticated analytical methodologies that can provide detailed structural information, purity assessment, and quantitative analysis. These techniques are essential for quality control, synthetic optimization, and biological evaluation of the target compounds [19] [20].
High-resolution mass spectrometry represents the gold standard for molecular weight determination and elemental composition confirmation of Nu6102 and related purine derivatives. This technique provides exceptional mass accuracy and resolving power, enabling the differentiation of closely related compounds and the identification of synthetic impurities or degradation products [20] [13].
The molecular formula of Nu6102 (C₁₈H₂₂N₆O₃S) gives rise to a calculated exact mass of 402.1474 for the protonated molecular ion [M+H]⁺. High-resolution electrospray ionization mass spectrometry consistently provides mass measurements within 2-3 parts per million of the theoretical value, confirming the elemental composition and purity of the synthesized compound [1] [2]. The fragmentation pattern observed in tandem mass spectrometry experiments provides additional structural confirmation through the identification of characteristic fragment ions corresponding to loss of the cyclohexylmethyl group and sulfonamide substituent [13].
Comprehensive mass spectrometric analysis of purine derivatives typically employs multiple ionization techniques to ensure complete characterization. Electrospray ionization operates effectively for polar purine derivatives, while atmospheric pressure chemical ionization may be preferred for less polar analogues. The selection of appropriate ionization conditions is critical for obtaining reliable quantitative data, as purine derivatives can exhibit varying ionization efficiencies depending on their substitution patterns [20].
Ultra-high-performance liquid chromatography coupled with mass spectrometry has been developed for the simultaneous quantification of multiple purine metabolites with exceptional sensitivity and selectivity. These methods typically achieve detection limits in the nanomolar range and can separate closely related structural isomers through optimized chromatographic conditions. The use of multiple reaction monitoring provides enhanced selectivity through the detection of specific fragmentation pathways characteristic of individual compounds [20].
Method validation for high-resolution mass spectrometry analysis includes assessment of linearity, accuracy, precision, and recovery across the analytical range. For Nu6102 and related compounds, linear relationships are typically observed across concentration ranges spanning three to four orders of magnitude, with correlation coefficients exceeding 0.994. Recovery studies demonstrate extraction efficiencies ranging from 85% to 103% for most purine derivatives, with relative standard deviations generally below 10% [20] [21].
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of Nu6102 and related purine derivatives, offering detailed information about molecular connectivity, stereochemistry, and conformational behavior. Multi-dimensional nuclear magnetic resonance techniques enable complete assignment of all proton and carbon signals, providing unambiguous structural confirmation [22] [13].
Proton nuclear magnetic resonance spectroscopy of Nu6102 reveals characteristic resonances for all structural components of the molecule. The purine H-8 proton appears as a singlet around 8.3 parts per million, while the cyclohexylmethyl substituent exhibits complex multipicity patterns characteristic of the cyclohexyl ring system. The cyclohexyl protons appear as overlapping multiplets between 1.0 and 1.8 parts per million, while the methylene protons connecting the cyclohexyl ring to the oxygen atom appear as a doublet around 4.3 parts per million [22] [13].
The sulfonamide substituent provides distinctive spectroscopic signatures, with the aromatic protons of the benzene ring appearing as two sets of doublets in the aromatic region. The sulfonamide NH₂ protons typically appear as a broad singlet around 7.2 parts per million, although this signal may be exchange-broadened depending on the solvent and temperature conditions [13] [18].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the assignment of all carbon atoms in the molecule. The purine ring carbons exhibit characteristic chemical shifts, with C-2, C-4, C-5, C-6, and C-8 appearing at distinct positions that can be correlated with the substitution pattern. The cyclohexylmethyl substituent carbons appear in the aliphatic region, with the methylene carbon adjacent to oxygen typically observed around 64 parts per million [13] [23].
Advanced nuclear magnetic resonance techniques including two-dimensional correlation spectroscopy and heteronuclear multiple bond correlation provide detailed connectivity information that enables complete structural assignment. These techniques are particularly valuable for confirming the regioselectivity of substitution reactions and identifying potential isomeric impurities that may be present in synthetic samples [24] [25].
Variable temperature nuclear magnetic resonance studies have revealed important information about the conformational behavior of cyclohexylmethoxy purine derivatives. The cyclohexyl ring exhibits rapid chair-chair interconversion at room temperature, resulting in time-averaged signals in the nuclear magnetic resonance spectrum. At reduced temperatures, the interconversion rate decreases, potentially allowing observation of individual conformers [26] [25].
NU6102 (6-cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine) represents a potent and selective adenosine triphosphate-competitive inhibitor of cyclin-dependent kinases [1] [2]. The compound was developed through iterative structure-based design to optimize the adenosine triphosphate-competitive inhibition of cyclin-dependent kinase 1 and cyclin-dependent kinase 2 by O6-cyclohexylmethylguanines [3]. The inhibitor demonstrates exceptional potency against its primary targets, being 1,000-fold more potent than the parent compound O6-cyclohexylmethylguanine [1] [3].
The compound functions through competitive inhibition at the adenosine triphosphate binding site of cyclin-dependent kinases, preventing substrate phosphorylation and subsequent cell cycle progression [2] [4]. NU6102 exhibits high selectivity for cyclin-dependent kinases over other protein kinase families, making it a valuable tool molecule for evaluating cyclin-dependent kinase function in cellular systems [2] [5].
NU6102 demonstrates potent inhibition of cyclin-dependent kinase 1/cyclin B complexes with an inhibition constant (Ki) of 9 nanomolar and an IC50 value of 9.5 nanomolar [1] [6] [7]. The compound binds to the adenosine triphosphate binding site of cyclin-dependent kinase 1 in a competitive manner, forming crucial hydrogen bonds with the hinge region residues Leucine 83 and Glutamate 81 [8]. The cyclohexylmethoxy group at the 6-position of the purine ring occupies the ribose binding pocket, while the sulfamoylanilino substituent at the 2-position extends toward the phosphate binding region [3].
Crystal structural analysis reveals that NU6102 binding to cyclin-dependent kinase 1/cyclin B complexes involves hydrophobic interactions with the gatekeeper residue Phenylalanine 80, which forms the back corner of the active site cavity [9]. The compound forms a hydrophobic sandwich between Leucine 135 and Alanine 31 within the adenosine triphosphate binding pocket [9]. The sulfamoylanilino moiety creates additional stabilizing interactions within the phosphate binding pocket through hydrophobic contacts with Valine 18 [9].
Kinetic analysis of cyclin-dependent kinase 1 inhibition reveals that NU6102 exhibits rapid binding kinetics consistent with direct adenosine triphosphate site occupation without requiring conformational changes in the DFG motif [10]. The compound demonstrates linear kinetics in stopped-flow assays, indicating that DFG motif flipping is not required for binding, distinguishing it from Type II inhibitors that require conformational rearrangements [10].
NU6102 exhibits its highest potency against cyclin-dependent kinase 2/cyclin A3 complexes, with a Ki value of 6 nanomolar and an IC50 of 5.4 nanomolar [1] [6] [7]. The compound binds to the adenosine triphosphate binding site through a conserved hydrogen bonding pattern with the hinge region, forming two hydrogen bonds with the main-chain amide of Leucine 83 and the carbonyl of Glutamate 81 [4] [11].
The enhanced potency against cyclin-dependent kinase 2 compared to cyclin-dependent kinase 1 arises primarily from the formation of two additional hydrogen bonds between the inhibitor and Aspartate 86 of cyclin-dependent kinase 2, which facilitate optimum hydrophobic packing of the anilino group with the specificity surface [3]. These additional interactions contribute to the 1.8-fold selectivity preference for cyclin-dependent kinase 2 over cyclin-dependent kinase 1 [1] [6].
Cellular kinase activity measurements reveal that NU6102 inhibits cyclin-dependent kinase 2 with an IC50 of approximately 9 micromolar in intact cells, while requiring higher concentrations (11 micromolar) to inhibit cyclin-dependent kinase 1 under the same conditions [4] [12]. This differential cellular potency reflects the compound's ability to selectively modulate cyclin-dependent kinase 2 function in physiological contexts.
The binding kinetics of NU6102 to cyclin-dependent kinase 2 follow pseudo-first-order kinetics with rapid association and dissociation rates [9]. Unlike inhibitors that require conformational changes in the activation loop, NU6102 binding does not involve DFG motif flipping, allowing for efficient competitive inhibition under physiological adenosine triphosphate concentrations [10].
The selectivity profile of NU6102 for cyclin-dependent kinases over other protein kinase families is determined by specific structural features within the adenosine triphosphate binding site that favor purine-based inhibitor recognition [13] [14]. The compound exhibits greater than 100-fold selectivity for cyclin-dependent kinase 1 and cyclin-dependent kinase 2 over other kinases tested, including cyclin-dependent kinase 4/cyclin D1 (IC50 = 1.6 micromolar), dual-specificity tyrosine-regulated kinase 1A (IC50 = 0.9 micromolar), phosphoinositide-dependent kinase 1 (IC50 = 0.8 micromolar), and Rho-associated protein kinase II (IC50 = 0.6 micromolar) [6] [7] [15].
The structural basis for this selectivity lies in the specific geometry and chemical environment of the adenosine triphosphate binding site in cyclin-dependent kinases, which optimally accommodates the purine scaffold and its substituents [14]. The compound's selectivity is enhanced by its ability to exploit subtle differences in the conformational energy landscapes of different protein kinases [9] [16].
The adenosine triphosphate binding site of cyclin-dependent kinases consists of five distinct pockets that accommodate different portions of NU6102 [13]. The adenine-binding region accommodates the purine core through hydrogen bonding interactions with the hinge region [13]. The ribose binding pocket houses the cyclohexylmethoxy substituent at the 6-position, while the phosphate binding region interacts with the sulfamoylanilino group at the 2-position [3].
The hydrophobic pocket, formed by the gatekeeper residue and surrounding hydrophobic residues, provides crucial selectivity determinants [13]. In cyclin-dependent kinase 1 and cyclin-dependent kinase 2, the gatekeeper residue Phenylalanine 80 creates optimal hydrophobic interactions with the purine core and cyclohexylmethoxy substituent [9]. The conservation of this residue between cyclin-dependent kinase 1 and cyclin-dependent kinase 2 contributes to the similar binding affinities observed for both kinases [9].
The specificity surface, formed by residues surrounding the adenosine triphosphate binding site, provides additional selectivity determinants [3]. The interaction between the sulfamoylanilino group and Aspartate 86 in cyclin-dependent kinase 2 represents a key specificity interaction that enhances binding affinity and contributes to the compound's selectivity profile [3].
Crystal structure analysis reveals that NU6102 binding stabilizes a particular conformation of the glycine-rich loop (residues 10-16) that shapes the adenosine triphosphate ribose binding pocket [17]. This conformation is preferred in cyclin-dependent kinase 2 but has not been observed in cyclin-dependent kinase 1, providing a structural basis for the compound's selectivity [17].
NU6102 demonstrates distinct inhibition patterns across the protein kinase superfamily, with potent activity against cyclin-dependent kinases and significantly reduced activity against other kinase families [6] [7] [15]. The compound's selectivity profile reflects the structural divergence in adenosine triphosphate binding sites across different kinase subfamilies [14].
Against serine/threonine kinases, NU6102 shows moderate activity against dual-specificity tyrosine-regulated kinase 1A (IC50 = 0.9 micromolar) and phosphoinositide-dependent kinase 1 (IC50 = 0.8 micromolar), representing approximately 167-fold and 148-fold selectivity over cyclin-dependent kinase 2, respectively [6] [7]. The compound exhibits weaker activity against Rho-associated protein kinase II (IC50 = 0.6 micromolar), showing 111-fold selectivity over cyclin-dependent kinase 2 [6] [7].
Within the cyclin-dependent kinase family, NU6102 demonstrates significant selectivity for cyclin-dependent kinase 1 and cyclin-dependent kinase 2 over cyclin-dependent kinase 4. The compound exhibits 296-fold selectivity for cyclin-dependent kinase 2 over cyclin-dependent kinase 4/cyclin D1 (IC50 = 1.6 micromolar) [6] [7]. This selectivity pattern reflects structural differences in the adenosine triphosphate binding sites of different cyclin-dependent kinase subfamily members [14].
The compound shows negligible activity against tyrosine kinases and other kinase families, demonstrating the structural specificity of the purine scaffold for cyclin-dependent kinase recognition [14]. This selectivity profile makes NU6102 a valuable chemical tool for dissecting cyclin-dependent kinase function in cellular systems without significant off-target effects on other signaling pathways [2] [5].
Comparative analysis of inhibition patterns reveals that NU6102's selectivity arises from specific structural features within the adenosine triphosphate binding site that are conserved among cyclin-dependent kinases but differ in other kinase families [13] [14]. The compound's ability to form optimal interactions with the hinge region, ribose binding pocket, and phosphate binding region of cyclin-dependent kinases underlies its selective inhibition profile [3].